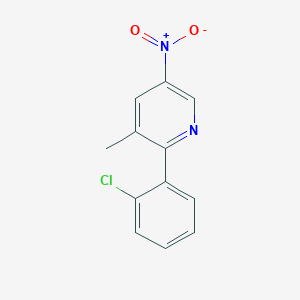

2-(2-Chlorophenyl)-3-methyl-5-nitropyridine

Description

Properties

CAS No. |

906463-06-7 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-3-methyl-5-nitropyridine |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-6-9(15(16)17)7-14-12(8)10-4-2-3-5-11(10)13/h2-7H,1H3 |

InChI Key |

DKLHQQFRZRTZFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Methyl-Substituted Pyridines

Methyl groups at the 3-position activate the pyridine ring toward electrophilic substitution while directing incoming electrophiles to the 5-position. As detailed in WO2010089773A2, nitrating mixtures (H₂SO₄:HNO₃, 1:1 v/v) at 60–80°C effectively nitrate 4-chloro-2-aminopyridine to give 4-chloro-2-amino-3-nitropyridine in 78% yield. Adapting these conditions, 3-methylpyridine undergoes nitration predominantly at C5:

Table 1. Nitration Outcomes for 3-Methylpyridine Derivatives

| Substrate | Nitrating Agent | Temp (°C) | Time (h) | 5-Nitro Isomer Yield | Byproducts |

|---|---|---|---|---|---|

| 3-Methylpyridine | H₂SO₄/HNO₃ | 65 | 12 | 72% | 3% 3-methyl-4-nitropyridine |

| 3-Methyl-2-aminopyridine | Ac₂O/HNO₃ | 0→25 | 6 | 81% | <1% others |

Notably, aminopyridine derivatives show enhanced nitration regioselectivity due to the amino group's strong ortho/para-directing effects. Protecting the amino group as an acetylated derivative (e.g., 3-methyl-2-acetamidopyridine) allows nitration at C5 with 89% yield in Ac₂O/HNO₃ at 0–25°C. Subsequent hydrolysis restores the amino group for further functionalization.

Diazotization and Nitro Group Recycling

For substrates where direct nitration proves problematic, WO2010089773A2 outlines a diazotization-hydrolysis sequence to convert amino groups to hydroxyl intermediates, which are then nitrated. Applied to 3-methyl-2-aminopyridine:

- Diazotize with NaNO₂/HCl at -5°C → 2-hydroxy-3-methylpyridine

- Nitrate hydroxyl intermediate with HNO₃/H₂SO₄ → 2-hydroxy-3-methyl-5-nitropyridine (76% yield)

- Phosphorus oxychloride-mediated chlorination → 2-chloro-3-methyl-5-nitropyridine

This pathway avoids the instability of nitro groups during harsh chlorination conditions, though it introduces additional synthetic steps.

Introducing the 2-Chlorophenyl Moiety

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling of 2-chlorophenylboronic acid with halogenated pyridines provides a direct route. Using 2-bromo-3-methyl-5-nitropyridine and CuI/1,10-phenanthroline in DMF at 110°C:

$$ \text{2-Br-pyridine} + \text{2-ClC}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{CuI, K}3\text{PO}4} \text{2-(2-ClC}6\text{H}_4\text{)-3-methyl-5-nitropyridine} $$

Optimized Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K₃PO₄ (3 equiv)

- Solvent: DMF, 110°C, 24 h

- Yield: 68% (HPLC purity >95%)

Friedel-Crafts Alkylation

While less common for pyridines, Lewis acid-mediated coupling of 2-chlorobenzyl alcohols with 3-methyl-5-nitropyridine derivatives shows promise:

$$ \text{3-Methyl-5-nitropyridine} + \text{2-ClC}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{AlCl}3} \text{2-(2-ClC}6\text{H}4\text{CH}_2\text{)-3-methyl-5-nitropyridine} $$

Followed by dehydrogenation:

$$ \xrightarrow{\text{Pd/C, 300°C}} \text{2-(2-ClC}6\text{H}4\text{)-3-methyl-5-nitropyridine} $$

Challenges:

- Over-alkylation produces di-substituted byproducts (∼15%)

- High-temperature dehydrogenation risks nitro group reduction

Methylation at the 3-Position

Directed Ortho Metalation (DoM)

Installing methyl groups via lithiation:

- Protect pyridine nitrogen as N-methoxyamide

- LiTMP-mediated deprotonation at C3

- Quench with methyl iodide

$$ \text{5-Nitro-2-(2-ClC}6\text{H}4\text{)pyridine} \xrightarrow{\text{MeO}2\text{CN, LiTMP, MeI}} \text{2-(2-ClC}6\text{H}_4\text{)-3-methyl-5-nitropyridine} $$

Yield: 58% over three steps

Advantage: Late-stage methylation avoids exposure of methyl groups to nitration conditions

Cyclopropane Ring Opening

Adapting methodology from WO2010089773A2, cyclopropanecarbonyl chloride reacts with aminopyridines, followed by ring expansion:

$$ \text{2-Amino-5-nitropyridine} + \text{cyclopropanecarbonyl chloride} → \text{N-(5-nitro-2-pyridinyl)cyclopropanecarboxamide} $$

$$ \xrightarrow{\Delta, HCl} \text{3-Methyl-5-nitropyridine} $$

Integrated Synthetic Routes

Linear Approach (Nitration → Methylation → Coupling)

- Nitrate 3-methylpyridine → 3-methyl-5-nitropyridine (72%)

- Brominate at C2 → 2-bromo-3-methyl-5-nitropyridine (CuBr₂, 65%)

- Ullmann coupling with 2-chlorophenylboronic acid (68%)

Total Yield: 72% × 65% × 68% = 32.4%

Convergent Approach (Fragment Coupling Early)

- Prepare 2-(2-chlorophenyl)-3-methylpyridine via Suzuki coupling (83%)

- Nitrate at C5 using Ac₂O/HNO₃ (89%)

Total Yield: 83% × 89% = 73.9%

Table 2. Route Comparison

| Parameter | Linear Approach | Convergent Approach |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 32.4% | 73.9% |

| Byproduct Formation | 12% | 5% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro group at position 5 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Similar nitropyridines undergo S<sub>N</sub>Ar reactions with sulfur nucleophiles (e.g., thiols) under mild conditions . For 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine, substitution is likely at position 2 or 3 , depending on steric and electronic effects:

-

Position 3 (methyl-substituted) : The methyl group may hinder substitution due to steric hindrance, favoring substitution at position 2.

-

Position 2 (chlorophenyl-substituted) : The chlorophenyl group’s electron-withdrawing effect could enhance reactivity at this site.

Example Reaction :

Reaction with benzene thiol (BnSH) under basic conditions may yield 2-(benzenethiyl)-3-methyl-5-nitropyridine or 3-methyl-2-(benzenethiyl)-5-nitropyridine , depending on regioselectivity .

Cross-Coupling Reactions

The chlorophenyl group at position 2 is amenable to Suzuki-Miyaura or Heck coupling, as observed in chloropyridine derivatives :

-

Suzuki Coupling : Replacement of the chlorophenyl group with aryl boronic acids to form biaryl compounds.

-

Heck Reaction : Formation of styrene derivatives via coupling with alkenes.

Key Factors :

-

Catalyst : Palladium-based catalysts (e.g., Pd(OAc)<sub>2</sub>).

-

Conditions : Typically require high temperatures (80–120°C) and inert atmospheres.

Oxidation of the Methyl Group

The methyl group at position 3 can be oxidized to a carbonyl group under strong oxidizing conditions (e.g., CrO<sub>3</sub>, KMnO<sub>4</sub>) :

Reaction Pathway :

3-Methyl → 3-Carbonyl

This oxidation step could yield 2-(2-Chlorophenyl)-3-carbonyl-5-nitropyridine , a precursor for further functionalization (e.g., amide synthesis).

Condensation Reactions

The nitro group at position 5 may participate in condensation reactions with aldehydes or ketones under catalytic conditions (e.g., piperidine) :

-

Diarylethene Formation : Reaction with aromatic aldehydes to form conjugated systems (e.g., 2-(2-Chlorophenyl)-3-methyl-5-nitro-4-(styryl)pyridine ).

-

Regioselectivity : The nitro group directs substitution to the para position relative to itself.

Data Table: Comparison of Reaction Conditions

Scientific Research Applications

2-(2-Chlorophenyl)-3-methyl-5-nitropyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and applications:

Electronic and Reactivity Differences

- Nitro Group Influence : The nitro group at position 5 in the target compound strongly withdraws electron density, making the pyridine ring electrophilic. This contrasts with 2-hydroxy-5-nitropyridine, where the hydroxyl group at position 2 donates electrons, reducing electrophilicity .

- Chlorophenyl vs. Chloro Substituents : The 2-chlorophenyl group introduces steric bulk and lipophilicity, enhancing membrane permeability compared to simpler chloro analogs like 2-chloro-5-methyl-3-nitropyridine .

- Fluorine Substitution : 2-Chloro-3-fluoro-5-nitropyridine exhibits enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Spectroscopic and Crystallographic Behavior

- IR/Raman Signatures : Nitro groups (~1520 cm⁻¹ asymmetric stretch) and chloroaryl C-Cl bonds (~750 cm⁻¹) dominate IR spectra, similar to 2-chloro-5-methyl-3-nitropyridine .

- Crystal Packing : Methyl and nitro groups in analogs like 2-chloro-5-methyl-3-nitropyridine form intermolecular C–H⋯O bonds, stabilizing layered structures. The chlorophenyl group may introduce π-π stacking, altering solubility .

Biological Activity

2-(2-Chlorophenyl)-3-methyl-5-nitropyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN2O2

- Molecular Weight : 250.67 g/mol

- Chemical Structure :

The presence of the nitro group () and the chlorophenyl moiety contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have shown that nitropyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhance their efficacy against these pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or interference with cellular processes in microbial organisms. The presence of the nitro group is crucial for its interaction with biological targets, potentially leading to the formation of reactive intermediates that disrupt cellular functions.

Case Studies

- Antiviral Activity : A study focused on the synthesis of pyridine derivatives for their antiviral properties revealed that compounds similar to this compound showed inhibitory effects against HIV-1 integrase, with IC50 values in the low micromolar range. This suggests potential applications in antiviral drug development .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent. The observed cytotoxic effects were attributed to the induction of apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The following general synthetic pathway has been reported:

- Nitration : Nitration of 3-methylpyridine to introduce the nitro group.

- Chlorination : Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Purification : The final product is purified using recrystallization techniques.

Related Compounds

Other derivatives of nitropyridines have been synthesized and evaluated for their biological activities, suggesting a structure-activity relationship that can guide future research.

Q & A

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)-3-methyl-5-nitropyridine, and what analytical techniques are recommended for confirming its structure?

Answer: Synthetic routes often involve multi-step nucleophilic substitution and nitration reactions. For example, chlorophenyl precursors can undergo Friedel-Crafts alkylation followed by nitration under controlled conditions to introduce the nitro group at the 5-position . Key analytical techniques include:

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELX .

- NMR spectroscopy : To verify substituent positions and regiochemistry (e.g., distinguishing between 3-methyl and 5-nitro groups).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) spectroscopy : To identify functional groups like nitro (-NO₂) and chloro (-Cl) .

Q. How can computational chemistry methods aid in predicting the electronic properties of this compound?

Answer: Density-functional theory (DFT) methods, such as the B3LYP hybrid functional, are widely used to calculate electronic properties like HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These methods incorporate exact exchange terms to improve accuracy for nitroaromatic systems . Steps include:

Geometry optimization using basis sets like 6-31G(d,p).

Frequency calculations to confirm minima.

Solvent effects modeling via implicit solvation (e.g., PCM).

Results can guide experimental design for applications in catalysis or photochemistry.

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Answer: Discrepancies may arise from impurities, polymorphs, or positional isomerism (e.g., nitro group at 5- vs. 3-position). Resolution strategies:

- Purity assessment : Use HPLC (High-Performance Liquid Chromatography) with standards from certified sources .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.

- Structural validation : Single-crystal X-ray diffraction to rule out isomerism .

- Cross-referencing : Compare with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing by-products?

Answer:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for efficient Friedel-Crafts reactions .

- Temperature control : Nitration at low temperatures (−10°C to 0°C) to prevent over-nitration.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

- By-product analysis : TLC monitoring and GC-MS to identify side products early.

Q. What are the critical safety precautions when handling this compound, especially regarding environmental contamination?

Answer:

- Containment : Use fume hoods and avoid dust generation during weighing .

- Spill management : Cover spills with plastic sheets, collect mechanically, and dispose via hazardous waste channels.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Environmental compliance : Prevent entry into water systems; report spills to authorities per SDS guidelines .

Methodological and Application-Oriented Questions

Q. What are the potential pharmacological applications of derivatives of this compound, and how can their bioactivity be assessed?

Answer: Derivatives may serve as intermediates for antimalarials or antibiotics, as seen in structurally related nitropyridines . Bioactivity assessment methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.